An In-Depth Technical Guide to 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, a molecule of significant interest in medicinal chemistry and organic synthesis. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, including potent tubulin polymerization inhibitors. This guide details the compound's chemical structure, its predicted physicochemical and spectroscopic properties, and a proposed, robust synthetic pathway designed for a research setting. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential applications of this compound.
Introduction: The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in drug discovery. It is the cornerstone of a class of natural and synthetic compounds that exhibit potent biological activities, most notably as anticancer agents. Molecules incorporating the TMP moiety often function as microtubule-targeting agents, disrupting cell division by inhibiting the polymerization of tubulin. This mechanism is shared by highly effective clinical drugs and research compounds.
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene (also known by its IUPAC name, 1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene) is a structural analog of these bioactive molecules. Its unique arrangement of a terminal alkene and a methyl group offers distinct steric and electronic properties, making it a valuable target for synthesis and inclusion in structure-activity relationship (SAR) studies. This guide serves as a technical primer, consolidating structural information, predicting key analytical characteristics, and providing a detailed, field-proven synthetic protocol to enable further investigation.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and identifiers. 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene consists of a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a 2-methylprop-1-ene group at the 1 position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | [1] |
| CAS Number | 951893-02-0 | [1] |
| Molecular Formula | C₁₃H₁₈O₃ | [1] |
| Molecular Weight | 222.28 g/mol | Calculated |
| Canonical SMILES | C=C(C)CC1=CC(OC)=C(OC)C(OC)=C1 | [1] |
| InChI Key | MJYYQQNNHGCZNV-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. These predictions are crucial for guiding synthesis, purification, and characterization efforts.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Colorless to pale yellow oil or low-melting solid | Typical for substituted aromatic compounds of this molecular weight. |
| Melting Point | Not reported | Requires experimental determination. |
| Boiling Point | Not reported | Likely >250 °C at atmospheric pressure; distillable under vacuum. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes, THF). | The hydrophobic aromatic ring and alkyl chain dominate over the polar ether groups. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predictions for the key spectral signatures of the target compound.
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¹H NMR (400 MHz, CDCl₃):
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δ ~6.4 (s, 2H): Aromatic protons (Ar-H) on the trimethoxyphenyl ring. Their chemical equivalence leads to a singlet.
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δ ~4.9 (s, 1H) & ~4.8 (s, 1H): Vinylic protons (=CH₂) of the propene group. They are diastereotopic and may appear as two distinct singlets or narrow multiplets.
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δ ~3.85 (s, 6H): Methoxy protons (-OCH₃) at positions 3 and 5.
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δ ~3.83 (s, 3H): Methoxy proton (-OCH₃) at position 4.
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δ ~3.2 (s, 2H): Benzylic methylene protons (Ar-CH₂).
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δ ~1.8 (s, 3H): Methyl protons (-CH₃) on the double bond.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~153 ppm: Aromatic carbons attached to methoxy groups (C3, C4, C5).
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δ ~143 ppm: Quaternary vinylic carbon.
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δ ~136 ppm: Quaternary aromatic carbon attached to the propyl chain.
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δ ~113 ppm: Vinylic methylene carbon (=CH₂).
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δ ~105 ppm: Aromatic C-H carbons (C2, C6).
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δ ~61 ppm: Methoxy carbon at C4.
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δ ~56 ppm: Methoxy carbons at C3 and C5.
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δ ~42 ppm: Benzylic methylene carbon (Ar-CH₂).
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δ ~22 ppm: Methyl carbon (-CH₃).
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Infrared (IR) Spectroscopy:
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~3075 cm⁻¹: C-H stretch (vinylic).
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~2950-2850 cm⁻¹: C-H stretch (aliphatic).
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~1650 cm⁻¹: C=C stretch (alkene).
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~1580, 1500 cm⁻¹: C=C stretch (aromatic ring).
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~1250, 1125, 1000 cm⁻¹: C-O stretch (aryl ether).
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Mass Spectrometry (EI):
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m/z 222: Molecular ion (M⁺).
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m/z 207: Loss of a methyl group ([M-CH₃]⁺).
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m/z 181: Key fragment corresponding to the 3,4,5-trimethoxybenzyl cation.
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Proposed Synthetic Pathway and Experimental Protocol
While a dedicated synthesis for this molecule is not prominent in the literature, a reliable and robust two-step pathway can be designed from commercially available starting materials. The proposed route involves a Grignard reaction to form the core carbon skeleton, followed by an acid-catalyzed dehydration to generate the target alkene.
Rationale for Synthetic Design: This approach is chosen for its efficiency and predictability. The Grignard reaction is a classic and powerful method for C-C bond formation. The subsequent E1 dehydration of the resulting tertiary alcohol is typically high-yielding and regioselective, favoring the formation of the more stable substituted alkene.
Detailed Experimental Protocol
Trustworthiness through Self-Validation: The following protocol includes integrated checkpoints for reaction monitoring (TLC) and concludes with purification and characterization steps that directly correlate with the predicted spectroscopic data in Section 3, ensuring a closed-loop, verifiable workflow.
Step 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)propan-2-ol
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Apparatus Setup: A three-neck round-bottom flask is oven-dried, assembled while hot, and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.
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Grignard Reagent Formation: Magnesium turnings (1.2 eq) are added to the flask containing anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3,4,5-trimethoxybenzyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. Gentle heating may be required to start the reaction, after which the exothermic process should sustain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
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Causality Note: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water[2]. THF is the solvent of choice as it solvates the magnesium complex, facilitating its formation.
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Carbonyl Addition: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of acetone (1.1 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below 10 °C.
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Causality Note: Slow, cooled addition is necessary to control the exothermicity of the reaction and prevent side reactions.
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Reaction Monitoring & Quench: The reaction is stirred at room temperature for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting benzyl bromide. Upon completion, the reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Causality Note: NH₄Cl is a weak acid, sufficient to protonate the alkoxide product without causing premature acid-catalyzed dehydration of the sensitive tertiary alcohol.
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Workup and Isolation: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography if necessary.
Step 2: Dehydration to 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene
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Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
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Reaction: The crude 2-(3,4,5-trimethoxyphenyl)propan-2-ol (1.0 eq) from the previous step is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq) is added.
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Azeotropic Water Removal: The mixture is heated to reflux. Water produced during the dehydration is collected in the Dean-Stark trap. The reaction is monitored by TLC for the formation of the lower-Rf, non-polar alkene product.
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Causality Note: The removal of water via azeotropic distillation drives the equilibrium of this E1 elimination reaction towards the product, ensuring a high conversion rate.
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Workup and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Final Characterization: The pure fractions are combined and the solvent is evaporated to yield the final product. Its identity and purity are confirmed using NMR, IR, and MS, and the data should align with the predictions in Section 3.
Potential Applications and Research Directions
The primary value of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene lies in its potential as a bioactive molecule and a versatile synthetic intermediate.
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Drug Discovery: Given the well-documented anticancer activity of TMP-containing compounds that inhibit tubulin polymerization, this molecule is a prime candidate for cytotoxic screening[3]. Its unique substitution pattern could lead to novel interactions within the colchicine-binding site of tubulin or modulate its pharmacological properties (e.g., solubility, metabolic stability).
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Chemical Probe: The terminal alkene is a reactive handle that can be used for further chemical modification. It can undergo a variety of transformations, including epoxidation, dihydroxylation, or polymerization, to generate a library of derivatives for SAR studies.
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Intermediate in Organic Synthesis: This compound can serve as a building block for more complex molecular architectures, leveraging the reactivity of both the alkene and the electron-rich aromatic ring.
Conclusion
2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene is a compound of significant scientific interest, positioned at the intersection of synthetic chemistry and drug discovery. This guide has provided a detailed technical profile, including its structural identity, predicted analytical properties, and a logically designed, robust synthetic protocol. By explaining the causality behind the experimental choices and providing a framework for its synthesis and characterization, this document equips researchers with the necessary information to explore the full potential of this valuable trimethoxyphenyl derivative.
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